trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate
Overview
Description
Trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate is an organic compound known for its strong two-photon up-converted emission properties. This compound is particularly significant in the field of photonics and optoelectronics due to its ability to act as a laser dye, emitting visible light when excited by infrared radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate typically involves a multi-step process:
Formation of the Styryl Intermediate: The initial step involves the reaction of 4-formyl-N-methylpyridinium with p-(N-hydroxyethyl-N-methylamino)benzaldehyde under basic conditions to form the styryl intermediate.
Quaternization: The intermediate is then quaternized using methyl iodide to form the final pyridinium salt.
Ion Exchange: The final step involves an ion exchange reaction with p-toluene sulfonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate is used as a laser dye due to its efficient two-photon absorption properties. It is employed in the development of up-conversion lasers and other photonic devices .
Biology
The compound’s fluorescent properties make it useful in biological imaging and microscopy. It can be used to label biological samples, allowing for the visualization of cellular structures and processes under a microscope .
Medicine
In medicine, this compound is being explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells and other pathological tissues .
Industry
In the industrial sector, this compound is used in the manufacture of optical materials and devices, including waveguides and sensors .
Mechanism of Action
The compound exerts its effects primarily through its strong two-photon absorption properties. When excited by infrared light, it undergoes a two-photon absorption process, leading to the emission of visible light. This process involves the excitation of electrons to higher energy states, followed by the release of photons as the electrons return to their ground state .
Comparison with Similar Compounds
Similar Compounds
Trans-4-[p-(N-hydroxyethyl-N-ethylamino) styryl]-N-methylpyridinium p-toluene sulfonate: Similar in structure but with an ethyl group instead of a methyl group on the amino moiety.
Trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium chloride: Similar but with a chloride counterion instead of p-toluene sulfonate.
Uniqueness
Trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate is unique due to its high efficiency in two-photon absorption and up-converted emission. This makes it particularly valuable in applications requiring high-intensity visible light emission from infrared excitation .
Properties
IUPAC Name |
4-methylbenzenesulfonate;2-[N-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N2O.C7H8O3S/c1-18-11-9-16(10-12-18)4-3-15-5-7-17(8-6-15)19(2)13-14-20;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,20H,13-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPPUSVRSGAIQW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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